![molecular formula C13H12N4O4 B3263793 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea CAS No. 380332-19-4](/img/structure/B3263793.png)
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Overview
Description
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MPN is a potent inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. The inhibition of protein kinases by MPN has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its substrate, which is necessary for cell signaling and regulation. The inhibition of protein kinases by 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has been shown to have a variety of downstream effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea are diverse and depend on the specific protein kinase being targeted. In cancer cells, 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has been shown to induce apoptosis and inhibit cell proliferation by targeting kinases such as Src, Abl, and Bcr-Abl. In addition, 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has been shown to inhibit angiogenesis by targeting kinases such as VEGFR-2 and PDGFR-β. In non-cancer cells, 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has been shown to inhibit the activity of kinases such as GSK-3β and CDK5, which are involved in the pathogenesis of these diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea in lab experiments include its high potency and specificity for protein kinases, as well as its relatively low toxicity compared to other kinase inhibitors. However, the limitations of using 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, as well as its potential off-target effects on other enzymes and signaling pathways.
Future Directions
There are several potential future directions for research on 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea. One area of interest is the development of more potent and selective 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea analogs for use in cancer therapy. Another area of interest is the investigation of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea's potential use in combination with other anticancer agents, such as chemotherapy or immunotherapy. In addition, further research is needed to fully understand the biochemical and physiological effects of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea on different protein kinases and signaling pathways, as well as its potential use in the treatment of other diseases beyond cancer.
Scientific Research Applications
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has been extensively studied for its potential applications in the field of cancer research. Protein kinases are often overexpressed or mutated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has been shown to have antitumor activity in a variety of cancer cell lines and animal models. In addition to its anticancer properties, 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-21-12-7-4-10(8-14-12)16-13(18)15-9-2-5-11(6-3-9)17(19)20/h2-8H,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOEIFRJLOMNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326018 | |
Record name | 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679908 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
CAS RN |
380332-19-4 | |
Record name | 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.